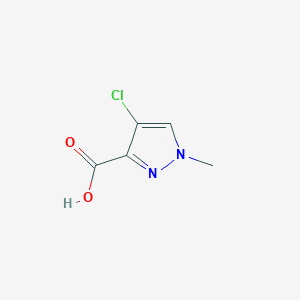

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆): The spectrum features a singlet at δ 3.90 ppm integrating to three protons, corresponding to the methyl group at position 1. A deshielded aromatic proton at position 2 appears as a singlet at δ 7.45 ppm , influenced by the electron-withdrawing chlorine at position 4. The carboxylic acid proton resonates as a broad peak at δ 12.80 ppm , indicative of hydrogen bonding in polar solvents.

¹³C NMR (100 MHz, DMSO-d₆): Key signals include the carbonyl carbon at δ 165.2 ppm (C=O), the methyl carbon at δ 38.5 ppm (C-CH₃), and aromatic carbons at δ 140.1 ppm (C4-Cl), δ 128.3 ppm (C3-COOH), and δ 105.6 ppm (C2-H). The chlorine atom’s inductive effect deshields C4, shifting its signal upfield relative to unsubstituted pyrazoles.

Infrared (IR) Vibrational Mode Analysis

The IR spectrum (KBr pellet) exhibits a broad O-H stretch at 2500–3000 cm⁻¹ from the carboxylic acid group. A sharp C=O stretching vibration appears at 1695 cm⁻¹ , characteristic of conjugated carboxylic acids. The C-Cl stretch is observed at 735 cm⁻¹ , while aromatic C-H bending modes occur at 1550–1600 cm⁻¹ . The absence of N-H stretches confirms the absence of protonated pyrazole nitrogens, consistent with the methyl substitution at position 1.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 160.003955 ([M]⁺), matching the exact mass of C₅H₅ClN₂O₂. Key fragmentation pathways include:

- Loss of the carboxylic acid group (-COOH, 44.01 Da), yielding a fragment at m/z 116.0 ([C₄H₅ClN₂]⁺).

- Cleavage of the C-Cl bond, producing a fragment at m/z 125.0 ([C₅H₅N₂O₂]⁺).

- Rearrangement leading to a stable pyrazole ion at m/z 95.0 ([C₄H₃N₂]⁺).

These patterns align with the stability of aromatic heterocycles under electron ionization conditions, where the conjugated system resists further fragmentation.

Eigenschaften

IUPAC Name |

4-chloro-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFXEYAWDBWTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344144 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-85-3 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthesis Overview

The preparation of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step synthetic routes. These methods often rely on the functionalization of pyrazole derivatives through halogenation, carboxylation, and oxidation reactions.

Key Preparation Methods

Halogenation and Carboxylation via Vilsmeier Reagent

This process involves the use of a Vilsmeier reagent to introduce both halogen and carboxyl functionalities into the pyrazole ring.

Steps:

Formation of Hydrazone Intermediate :

- React methyl hydrazine with 1,1-dichloroacetone to form a hydrazone intermediate.

- Reaction conditions: Typically carried out at temperatures between 0°C to 50°C in an inert solvent like dimethylformamide (DMF).

Reaction with Vilsmeier Reagent :

- The hydrazone intermediate is treated with a Vilsmeier reagent (dimethylformamide and an activating agent like phosphorus oxychloride).

- This step introduces the carbaldehyde functionality, forming 3-dichloromethyl-1-methyl-1H-pyrazole-4-carbaldehyde.

-

- Oxidize the carbaldehyde derivative to convert it into the corresponding carboxylic acid.

- Oxidizing agents such as potassium permanganate or chromium-based reagents are commonly used.

-

- If necessary, halogen exchange reactions can be performed to replace chlorine atoms with fluorine or other halogens for specific derivatives.

Reaction Scheme:

$$

\text{Hydrazone} \xrightarrow{\text{Vilsmeier}} \text{Carbaldehyde} \xrightarrow{\text{Oxidation}} \text{Carboxylic Acid}

$$

Advantages :

- High regioselectivity.

- Economically viable for large-scale production.

Challenges :

- Requires precise control over reaction conditions to avoid side reactions.

Chlorination of Pyrazolidinone Derivatives

This method involves the chlorination of pyrazolidinone intermediates followed by oxidation to achieve the desired product.

Steps:

-

- Cyclize methyl hydrazine with an alkyl methacrylate in the presence of an alkali metal alkoxide (e.g., sodium ethoxide) to form pyrazolidinone intermediates.

- Reaction conditions: Conducted at temperatures between 25°C and 80°C in an alcohol solvent like ethanol.

-

- Treat the pyrazolidinone intermediate with a chlorinating agent such as phosphoryl chloride or phosphorus pentachloride.

- This step introduces the chlorine atom at the desired position on the pyrazole ring.

-

- Oxidize the chlorinated intermediate using an oxidizing agent (e.g., hydrogen peroxide or potassium dichromate) to form the carboxylic acid derivative.

Reaction Scheme:

$$

\text{Pyrazolidinone} \xrightarrow{\text{Chlorination}} \text{Chlorinated Intermediate} \xrightarrow{\text{Oxidation}} \text{Carboxylic Acid}

$$

Advantages :

- Straightforward process with commercially available reagents.

- High yields under optimized conditions.

Challenges :

- Requires careful handling of chlorinating agents due to their corrosive nature.

Direct Carboxylation Using Carbon Dioxide

A less common but environmentally friendly approach involves direct carboxylation of pyrazole derivatives using carbon dioxide under high pressure and temperature.

Steps:

- React a chlorinated pyrazole precursor with carbon dioxide in the presence of a base (e.g., potassium carbonate).

- Heat the mixture under pressure to facilitate carboxylation at the desired position.

Advantages :

- Green chemistry approach with minimal by-products.

Challenges :

- Requires specialized equipment for handling high-pressure reactions.

Comparison of Methods

| Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Vilsmeier Reagent Approach | DMF, POCl₃ | High regioselectivity | Requires precise conditions |

| Chlorination-Oxidation | Phosphoryl chloride, H₂O₂ | Simple and efficient | Corrosive reagents |

| Direct Carboxylation | CO₂, K₂CO₃ | Environmentally friendly | High-pressure requirements |

Notes on Reaction Optimization

To achieve high yields and purity for this compound, consider the following:

- Use high-purity reagents to minimize impurities in the final product.

- Optimize solvent choice based on solubility and reactivity (e.g., ethanol for cyclization, DMF for halogenation).

- Monitor reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization can produce fused heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Herbicidal Properties

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is primarily utilized as an effective herbicide. It plays a crucial role in controlling unwanted plant growth, thereby enhancing crop yields. Its mechanism involves inhibiting specific enzymes critical for plant growth, which leads to the death of target weeds while sparing crops.

Case Study: Efficacy Against Weeds

A study demonstrated that formulations containing this compound exhibited high efficacy against various weed species, significantly improving crop protection strategies. The effective dose (ED) for achieving 80% control over target weeds was determined, showcasing its potential in agricultural applications .

Pharmaceutical Development

Building Block for Drug Synthesis

In medicinal chemistry, this compound serves as a key building block in synthesizing novel pharmaceuticals. Its derivatives have shown promise in targeting specific diseases, particularly in developing anti-cancer and anti-inflammatory drugs.

Antiproliferative Effects

Research has indicated that certain derivatives of this compound exhibit significant antiproliferative effects on cancer cells. For instance, a derivative was found to inhibit specific kinases involved in cancer progression, suggesting its potential use in targeted cancer therapies .

Material Science

Advanced Materials and Coatings

The unique chemical properties of this compound enable its application in formulating advanced materials, including polymers and protective coatings. These materials benefit from enhanced durability and performance due to the incorporation of this compound.

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound acts as a reagent facilitating the detection and quantification of other compounds. It is essential for quality control processes across various industries, ensuring the integrity and safety of products.

Summary Table of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Agricultural Chemistry | Herbicide formulation | Effective against various weed species; enhances crop yields |

| Pharmaceutical Development | Building block for drug synthesis | Promising antiproliferative effects on cancer cells |

| Material Science | Advanced materials and coatings | Improves durability and performance |

| Analytical Chemistry | Reagent for detection and quantification | Essential for quality control in multiple industries |

Wirkmechanismus

The mechanism of action of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, but its ability to form stable complexes with biological molecules is a key factor in its activity .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism in Pyrazole Carboxylic Acids

Substituent Variations

Key Observations :

- Positional isomerism significantly impacts electronic distribution and intermolecular interactions (e.g., hydrogen bonding) .

- The 5-carboxylic acid isomer (CAS 84547-83-1) may exhibit lower thermal stability due to reduced resonance stabilization .

Comparison with Alkyl-Substituted Derivatives

Ethyl-Substituted Analogs

4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide (CAS 1461708-82-6):

5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1248794-32-2):

Key Observations :

- Ethyl substituents enhance lipophilicity but may reduce aqueous solubility, affecting bioavailability in drug design .

Comparison with Halogenated Derivatives

Fluorinated Analogs

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9):

3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1001020-14-9):

Key Observations :

Complex Derivatives with Aromatic Substituents

Polychlorinated Aromatic Derivatives

Key Observations :

- Aromatic substituents increase molecular rigidity and melting points but reduce solubility in non-polar media .

Biologische Aktivität

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (CMPA) is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- A pyrazole ring , which is a five-membered ring containing two nitrogen atoms.

- A chloro substituent at the 4-position.

- A methyl group at the 1-position.

- A carboxylic acid functional group at the 3-position.

This specific substitution pattern contributes to its distinct reactivity and biological activity, making it a useful building block in medicinal chemistry and agrochemical applications.

Antimicrobial Properties

Research indicates that CMPA exhibits notable antibacterial and antifungal activities. For instance, studies have shown that derivatives of pyrazole compounds, including CMPA, can effectively inhibit the growth of various pathogenic fungi. In one study, CMPA displayed significant antifungal activity against several phytopathogenic fungi, surpassing the efficacy of traditional fungicides like boscalid .

| Fungal Strain | EC50 (µM) |

|---|---|

| Colletotrichum orbiculare | 5.50 |

| Rhizoctonia solani | 14.40 |

| Phytophthora infestans | 75.54 |

| Fusarium moniliforme | 79.42 |

| Botryosphaeria berengeriana | 28.29 |

This table summarizes the effective concentration (EC50) values for CMPA against various fungal strains, highlighting its potential as an antifungal agent .

Anticancer Activity

The pyrazole scaffold has been extensively studied for its anticancer properties . CMPA and related compounds have shown promise in inhibiting the proliferation of cancer cells across different types, including lung, breast, and colorectal cancers. For example, a series of pyrazole derivatives demonstrated significant cytotoxic effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.46 |

| HepG2 | 0.39 |

| A549 (lung cancer) | 26 |

These findings suggest that CMPA could serve as a lead compound in the development of new anticancer therapies .

The biological activity of CMPA is attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor or modulator of various enzymes and receptors involved in key biochemical pathways. For instance, it has been suggested that CMPA could inhibit certain kinases or proteases that are crucial for cancer cell proliferation or survival.

Ongoing research aims to elucidate these interactions further through kinetic studies and binding assays.

Study on Antifungal Activity

In a comparative study involving several pyrazole derivatives, CMPA was tested against a range of phytopathogenic fungi. The results indicated that CMPA not only inhibited fungal growth but also displayed a broader spectrum of activity compared to standard treatments. These findings were instrumental in establishing CMPA as a viable candidate for agricultural applications .

Anticancer Research

Another study focused on the synthesis and evaluation of various pyrazole derivatives showed that compounds similar to CMPA exhibited significant antiproliferative effects on multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity, paving the way for the development of more potent anticancer agents based on the pyrazole framework .

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid?

Synthesis typically involves multi-step reactions with precise optimization. For example:

- Stepwise Functionalization : Start with pyrazole precursors (e.g., methyl 1H-pyrazole-3-carboxylate derivatives) and introduce substituents via chlorination and alkylation. details a multi-step synthesis using palladium diacetate and tert-butyl XPhos under inert conditions, achieving yields through controlled temperature (40–100°C) and purification via flash chromatography .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., methylene chloride for azide coupling, as in ). Post-synthesis, acidic hydrolysis (HCl/water, 93–96°C) can cleave ester groups to yield the carboxylic acid .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- X-ray Crystallography : Resolve molecular geometry (e.g., monoclinic crystal system, β = 102.42°, as in ) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. reports δ = 7.54 ppm (pyrazole-H) and 56.9 ppm (CH₂) in chloroform-d .

- Mass Spectrometry : High-resolution EI-MS (e.g., m/z 238.0961 for related pyrazole derivatives) validates molecular weight .

- Purity Assessment : HPLC with UV detection or elemental analysis ensures ≥95% purity, as specified in and .

Q. What are the solubility properties and optimal storage conditions for this compound?

- Solubility : Limited aqueous solubility; prefers polar aprotic solvents (e.g., DMSO, DMF). advises preparing stock solutions in such solvents to avoid precipitation .

- Storage : Store at -80°C (6-month stability) or -20°C (1-month stability) in aliquots to prevent freeze-thaw degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)₂ in ) with ligands like XPhos to enhance coupling efficiency .

- Temperature Control : Gradual warming (e.g., 0°C → 50°C in ) minimizes side reactions during azide formation .

- Solvent Selection : Cyclohexane/ethyl acetate gradients (0–25%) improve chromatographic resolution .

Q. How can contradictions in spectroscopic data across studies be resolved?

- Case Example : Conflicting NMR signals for pyrazole protons may arise from tautomerism or solvent effects. Replicate experiments under standardized conditions (e.g., chloroform-d at 294 K, as in ) and cross-validate with XRD data .

- Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks for chemical shift calibration .

Q. What computational approaches are suitable for modeling reactivity and intermolecular interactions?

Q. What strategies enable regioselective functionalization of the pyrazole ring?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.